molecular formula C9H18O B072229 1-Butyl-1-cyclopentanol CAS No. 1462-97-1

1-Butyl-1-cyclopentanol

Cat. No.: B072229
CAS No.: 1462-97-1
M. Wt: 142.24 g/mol
InChI Key: GQTUSXZITATQAM-UHFFFAOYSA-N
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Description

1-Butyl-1-cyclopentanol is an organic compound with the molecular formula C₉H₁₈O It is a tertiary alcohol, characterized by a cyclopentane ring bonded to a butyl group and a hydroxyl group

Scientific Research Applications

1-Butyl-1-cyclopentanol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-1-cyclopentanol can be synthesized through the reaction of cyclopentanone with butylmagnesium bromide in diethyl ether. The reaction mixture is typically cooled to 0°C and then allowed to stir at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving Grignard reagents, such as butylmagnesium bromide, is a common approach in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1-cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of butylcyclopentanone.

    Reduction: Formation of butylcyclopentane.

    Substitution: Formation of butylcyclopentyl chloride.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Similar structure but lacks the butyl group.

    1-Pentylcyclopentanol: Similar structure with a pentyl group instead of a butyl group.

    Cyclohexanol: Contains a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

1-Butyl-1-cyclopentanol is unique due to the presence of both a cyclopentane ring and a butyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-butylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-6-9(10)7-4-5-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTUSXZITATQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163306
Record name 1-Butylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-97-1
Record name 1-Butylcyclopentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1462-97-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYL-1-CYCLOPENTANOL
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Synthesis routes and methods

Procedure details

nBuLi (1.00 mL; 1.50 mmol; 1.00 equiv) was added to a solution of cyclopentenone (84 mg; 1.0 mmol) in the presence of LaCl3.2LiCl (0.33 M; 3.03 mL, 1.00 mmol, 1.00 equiv) at 0° C. After 2 min, sat. aq. NH4Cl (2 mL) and water (2 mL) was added and the aqueous layer was extracted with ether (4×10 mL). The combined extracts were dried (Na2SO4). Careful evaporation under reduced pressure afforded analytically clean 1-butylcyclopentanol (8) as colorless oil (139 mg, 98%). The analytical data were found to be in accordance with the literature data.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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